Chiral Identity Enables Stereospecific CCR2 Antagonism: (S)-Core vs. (R)-Core in the INCB Series
The (S)-3-aminopyrrolidine scaffold, which constitutes the chiral core of CAS 1286209-02-6, is the pharmacophoric basis of the clinical-stage CCR2 antagonist INCB8761/PF-4136309. This compound achieved a CCR2 binding IC₅₀ of 5.2 nM and functional antagonism IC₅₀ of 4.8 nM in monocyte chemotaxis assays, with >100-fold selectivity over CCR5. By contrast, the earlier (R)-3-aminopyrrolidine-based clinical compound INCB3284 (utilizing the enantiomeric core) displayed a different functional group topology on the pyrrolidine ring, requiring reversed connections to achieve target binding. The (S)-core was specifically selected for the second-generation program due to its superior overall drug-like profile, including weak hERG activity (IC₅₀ >30 μM) and excellent oral bioavailability (F = 78% in rat) [1].
| Evidence Dimension | Stereochemical influence on CCR2 binding affinity and functional antagonism |
|---|---|
| Target Compound Data | INCB8761/PF-4136309: CCR2 binding IC₅₀ = 5.2 nM; Chemotaxis IC₅₀ = 4.8 nM; hERG IC₅₀ >30 μM (S-core series). CAS 1286209-02-6 possesses the identical (S)-3-aminopyrrolidine core. |
| Comparator Or Baseline | INCB3284 (clinical compound from the (R)-3-aminopyrrolidine series): CCR2 binding IC₅₀ = 3.2 nM (compound 71 from the (R)-series; Part 3 SAR study); reversed functional group topology on the core [2]. |
| Quantified Difference | Both series achieve nanomolar CCR2 affinity, but the (S)-core provides distinct vectorial presentation of substituents, enabling an improved overall profile (hERG selectivity, oral bioavailability) that led to clinical candidate selection of INCB8761 over the (R)-series [1]. |
| Conditions | CCR2 binding: radioligand competition with [¹²⁵I]-MCP-1 on human monocytes; Functional: MCP-1-induced monocyte chemotaxis; hERG: automated patch-clamp; PK: rat (1 mg/kg iv, 5 mg/kg po). |
Why This Matters
For scientists procuring the (S)-aminopyrrolidine building block to synthesize or optimize CCR2 antagonists, the (S)-configuration is non-negotiable, as the (R)-enantiomeric core leads to a fundamentally different SAR and was deprioritized in favor of the (S)-series.
- [1] Xue, C.-B.; Wang, A.; Han, Q.; et al. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Med. Chem. Lett. 2011, 2 (12), 913–918. View Source
- [2] Moreau, F.; O'Donnell, M.; Blunt, R.; et al. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series. Bioorg. Med. Chem. Lett. 2008, 18 (4), 1425–1430. View Source
